REACTION_CXSMILES
|
CC(O)([C:4]#[C:5][C:6]#[C:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C>C1(C)C=CC=CC=1>[C:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[C:6][C:5]#[CH:4]
|
Name
|
|
Quantity
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3.8 g
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Type
|
reactant
|
Smiles
|
CC(C)(C#CC#CC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
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Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#CC#C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |